
Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Dihydropyridazine Core : This core structure is crucial for its biological activity.
- Piperazine Ring : Known for its role in enhancing pharmacological properties.
- Carboxylate Group : Imparts solubility and reactivity.
| Component | Structure Features | Biological Relevance |
|---|---|---|
| Dihydropyridazine | Central core | Influences receptor binding |
| Phenylpiperazine | Enhances interaction with neurotransmitter systems | Potential antidepressant effects |
| Carboxylate | Soluble in biological fluids | Facilitates absorption |
Antidepressant Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels, suggesting potential use in treating depression and anxiety disorders.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The structure-function relationship indicates that modifications to the piperazine moiety can enhance activity against specific pathogens.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes, such as diacylglycerol acyltransferase (DGAT). This inhibition can lead to altered lipid metabolism, presenting a therapeutic angle for conditions like obesity and diabetes.
Study 1: Antidepressant Activity
A study conducted on mice demonstrated that administration of this compound resulted in reduced immobility time in the forced swim test, a common measure of antidepressant efficacy. The results suggested a significant increase in serotonin levels in the prefrontal cortex post-treatment.
Study 2: Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. These findings underscore its potential as a lead compound for developing new antibiotics.
The biological activities of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Interaction with serotonin receptors enhances mood regulation.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis through enzyme inhibition.
- Lipid Metabolism Alteration : Inhibition of DGAT affects triglyceride synthesis and storage.
特性
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-31-24(30)23-21(17-22(29)28(25-23)20-12-8-7-9-18(20)2)27-15-13-26(14-16-27)19-10-5-4-6-11-19/h4-12,17H,3,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFURFDJYHOAAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














